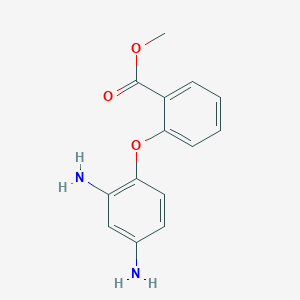![molecular formula C18H19ClN2O3 B267130 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267130.png)
4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of intracellular tyrosine kinases that play a crucial role in cytokine signaling and immune function. CP-690,550 has shown significant potential as a therapeutic agent for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
CP-690,550 exerts its therapeutic effects by selectively inhibiting 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide, CP-690,550 blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a significant impact on the immune system, with a decrease in T cell activation and proliferation. CP-690,550 also reduces the production of pro-inflammatory cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of CP-690,550 is its selectivity for 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide, which reduces the risk of off-target effects. CP-690,550 also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of CP-690,550 is its potential to increase the risk of infections, as 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide is involved in the signaling pathways of cytokines that are important for immune function.
Future Directions
There are several potential future directions for research on CP-690,550. One area of interest is the development of combination therapies that target multiple cytokines involved in autoimmune diseases. Another potential direction is the investigation of the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases. Finally, there is potential for the development of 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide inhibitors with improved selectivity and reduced risk of side effects.
Synthesis Methods
The synthesis of CP-690,550 involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenylacetic acid to form 4-chloro-3-nitro-N-(4-aminophenyl)benzamide. This intermediate is then reduced to the corresponding aniline using palladium on carbon as a catalyst. The resulting aniline is then reacted with N-(3-methoxypropyl)-4-aminobenzoyl chloride to yield CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various autoimmune diseases. In a phase II clinical trial, CP-690,550 was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, with a significant proportion of patients achieving a clinical response. CP-690,550 has also shown promise in the treatment of psoriasis and inflammatory bowel disease.
properties
Product Name |
4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide |
|---|---|
Molecular Formula |
C18H19ClN2O3 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-24-12-2-11-20-17(22)13-5-9-16(10-6-13)21-18(23)14-3-7-15(19)8-4-14/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
IOIXZGXTXQUNQH-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B267050.png)
![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)
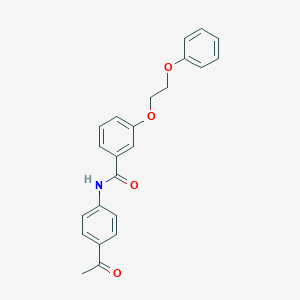
![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)
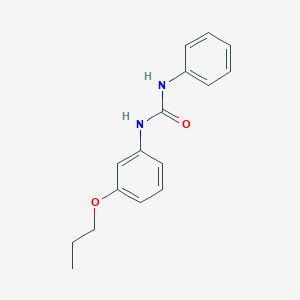
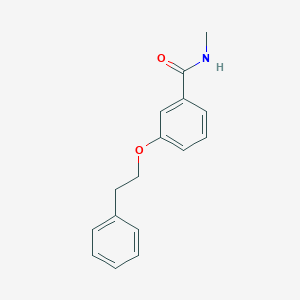
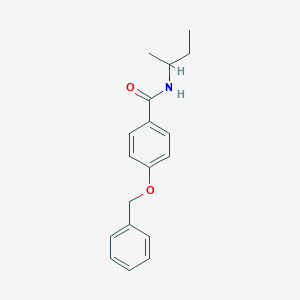
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)
![2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267065.png)
![2-{[2-(2-Sec-butylphenoxy)propanoyl]amino}benzamide](/img/structure/B267066.png)
